molecular formula C7H6ClFN2 B182085 5-Fluoroimidazo[1,2-a]pyridine hydrochloride CAS No. 198896-14-9

5-Fluoroimidazo[1,2-a]pyridine hydrochloride

Cat. No. B182085
M. Wt: 172.59 g/mol
InChI Key: ZKQIOSYZRVPCKZ-UHFFFAOYSA-N
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Description

5-Fluoroimidazo[1,2-a]pyridine hydrochloride (5-FIPH) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline powder with a molecular weight of 225.6 g/mol and a melting point of 102-104 °C. 5-FIPH is used as a catalyst in organic synthesis and as a reagent for various biochemical processes. It is also used in the synthesis of various pharmaceuticals and drugs.

Scientific research applications

  • Synthesis and Inotropic Activity: A study by Yamanaka et al. (1991) focused on synthesizing a series of 1,2-dihydro-5-imidazo[1,2-a]pyridinyl-2(1H)-pyridonones. One of these compounds, E-1020, was found to be a potent and selective inhibitor of phosphodiesterase III and a long-acting, orally active positive inotropic agent, suggesting its potential in treating congestive heart failure (Yamanaka et al., 1991).

  • Bioisosteric Replacement for GABA A Receptor Modulators: Humphries et al. (2006) described the synthesis and evaluation of 8-Fluoroimidazo[1,2-a]pyridine as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor, highlighting its potential in neurological applications (Humphries et al., 2006).

  • Fluorescent Properties for Biomarkers and Sensors: Velázquez-Olvera et al. (2012) studied the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives, examining their potential as biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

  • Improving Bioavailability in Drug Molecules: Zhang et al. (2016) found that incorporating 5-fluoroimidazo[4,5-b]pyridine into inhibitors targeting methionyl-tRNA synthetase of Trypanosoma brucei leads to central nervous system bioavailability and maintained or improved efficacy, demonstrating the role of fluorination in enhancing drug properties (Zhang et al., 2016).

  • Modification of Natural Biopolymers: A study by Levov et al. (2011) focused on the reactions of chitosan with 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides, leading to the introduction of novel fragments into the biopolymer, which could have implications in materials science and drug delivery systems (Levov et al., 2011).

properties

IUPAC Name

5-fluoroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQIOSYZRVPCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621316
Record name 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroimidazo[1,2-a]pyridine hydrochloride

CAS RN

198896-14-9
Record name 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the black liquid 5-fluoroimidazo[1,2-a]pyridine (650 mg) was added conc. hydrochloric acid (5 mL). The mixture was concentrated, which was crystallized from a mixture of ethanol, THF and ethyl acetate (10 mL:50 mL:200 mL) to afford 5-fluoroimidazo[1,2-a]pyridine monohydrochloride as a powdery product (690 mg, yield 83%).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
83%

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